molecular formula C22H21ClN4O3S B4665959 2-[[5-(4-Chlorophenyl)-4-cyclohexyl-1,2,4-triazol-3-yl]sulfanyl]-1-(3-nitrophenyl)ethanone

2-[[5-(4-Chlorophenyl)-4-cyclohexyl-1,2,4-triazol-3-yl]sulfanyl]-1-(3-nitrophenyl)ethanone

Cat. No.: B4665959
M. Wt: 456.9 g/mol
InChI Key: XKWQXYTZXBBMPR-UHFFFAOYSA-N
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Description

2-[[5-(4-Chlorophenyl)-4-cyclohexyl-1,2,4-triazol-3-yl]sulfanyl]-1-(3-nitrophenyl)ethanone is a complex organic compound that features a combination of triazole, cyclohexyl, chlorophenyl, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-(4-Chlorophenyl)-4-cyclohexyl-1,2,4-triazol-3-yl]sulfanyl]-1-(3-nitrophenyl)ethanone typically involves multi-step organic reactions. One common approach includes the formation of the triazole ring through cyclization reactions, followed by the introduction of the chlorophenyl and cyclohexyl groups via substitution reactions. The final step often involves the attachment of the nitrophenyl group through a coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[[5-(4-Chlorophenyl)-4-cyclohexyl-1,2,4-triazol-3-yl]sulfanyl]-1-(3-nitrophenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the nitrophenyl group, potentially converting it to an amine group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different triazole derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical products.

Scientific Research Applications

2-[[5-(4-Chlorophenyl)-4-cyclohexyl-1,2,4-triazol-3-yl]sulfanyl]-1-(3-nitrophenyl)ethanone has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in drug design and development.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[[5-(4-Chlorophenyl)-4-cyclohexyl-1,2,4-triazol-3-yl]sulfanyl]-1-(3-nitrophenyl)ethanone involves its interaction with specific molecular targets. The triazole ring may interact with enzymes or receptors, modulating their activity. The chlorophenyl and nitrophenyl groups can influence the compound’s binding affinity and specificity, while the cyclohexyl group may affect its overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    Triazole Derivatives: Compounds with similar triazole rings, such as fluconazole and itraconazole, are known for their antifungal properties.

    Chlorophenyl Compounds: Chlorophenyl derivatives, like chloramphenicol, exhibit antimicrobial activities.

    Nitrophenyl Compounds: Nitrophenyl derivatives, such as nitrofurantoin, are used as antibiotics.

Uniqueness

2-[[5-(4-Chlorophenyl)-4-cyclohexyl-1,2,4-triazol-3-yl]sulfanyl]-1-(3-nitrophenyl)ethanone is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[[5-(4-chlorophenyl)-4-cyclohexyl-1,2,4-triazol-3-yl]sulfanyl]-1-(3-nitrophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O3S/c23-17-11-9-15(10-12-17)21-24-25-22(26(21)18-6-2-1-3-7-18)31-14-20(28)16-5-4-8-19(13-16)27(29)30/h4-5,8-13,18H,1-3,6-7,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKWQXYTZXBBMPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NN=C2SCC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[[5-(4-Chlorophenyl)-4-cyclohexyl-1,2,4-triazol-3-yl]sulfanyl]-1-(3-nitrophenyl)ethanone
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2-[[5-(4-Chlorophenyl)-4-cyclohexyl-1,2,4-triazol-3-yl]sulfanyl]-1-(3-nitrophenyl)ethanone
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2-[[5-(4-Chlorophenyl)-4-cyclohexyl-1,2,4-triazol-3-yl]sulfanyl]-1-(3-nitrophenyl)ethanone
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2-[[5-(4-Chlorophenyl)-4-cyclohexyl-1,2,4-triazol-3-yl]sulfanyl]-1-(3-nitrophenyl)ethanone

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